molecular formula C12H14N4OS B2465700 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172784-65-4

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2465700
CAS RN: 1172784-65-4
M. Wt: 262.33
InChI Key: XLBINUARKXHRMZ-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a cyclopenta[d]thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom), and three carbon atoms . Attached to this ring is a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The cyclopenta[d]thiazole and pyrazole rings are likely to contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the amide group (-CONH2) is typically reactive and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of an amide group could influence the compound’s solubility and reactivity .

Scientific Research Applications

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promising activity in preliminary studies, future research could focus on optimizing its structure to improve its activity or reduce any potential side effects .

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-2-16-7-6-9(15-16)11(17)14-12-13-8-4-3-5-10(8)18-12/h6-7H,2-5H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBINUARKXHRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

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